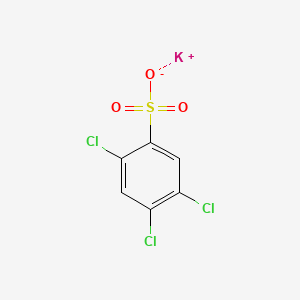

Potassium 2,4,5-Trichlorobenzenesulfonate

Description

Contextualization within Benzenesulfonate (B1194179) Chemistry Research

The study of benzenesulfonates is a mature yet continually evolving field within organic chemistry. Benzenesulfonic acid, the parent compound, was first synthesized in the 19th century and quickly became a cornerstone of industrial organic chemistry. wikipedia.orgnih.gov Its derivatives, including the salts of substituted benzenesulfonic acids, have found a vast array of applications, from detergents and dyes to pharmaceuticals and catalysts. wikipedia.org

Potassium 2,4,5-Trichlorobenzenesulfonate represents a specific niche within this broader class of compounds. The presence of multiple chlorine atoms on the benzene (B151609) ring significantly alters the electronic properties and reactivity of the molecule compared to its non-chlorinated or mono-chlorinated counterparts. Research into such polychlorinated compounds often focuses on their unique chemical behaviors and potential applications arising from this heavy halogenation.

Historical Development of Research Focus on Substituted Benzenesulfonates

The research focus on substituted benzenesulfonates has undergone a significant evolution since the initial discovery of benzenesulfonic acid. Early research in the late 19th and early 20th centuries was largely driven by the burgeoning chemical industry. A primary application was the use of benzenesulfonates in the production of phenols through alkali fusion, a key process until the mid-20th century. wikipedia.org

The mid-20th century saw a diversification of research into the applications of substituted benzenesulfonates. The development of synthetic detergents based on alkylbenzenesulfonates marked a major shift. Concurrently, the unique properties of various substituted benzenesulfonates led to their investigation as catalysts, intermediates in organic synthesis, and as components in the formulation of pharmaceuticals. wikipedia.org The introduction of halogen atoms, as seen in this compound, opened up new avenues of research, particularly in the study of their biological activities and environmental fate.

Significance of Trichlorinated Benzenesulfonates in Contemporary Chemical Research

The presence of three chlorine atoms on the benzene ring of compounds like this compound is of significant interest in modern chemical research for several reasons. Halogenated organic compounds are a major class of industrial chemicals with diverse applications, including as pesticides, flame retardants, and in the synthesis of pharmaceuticals. nih.govgoogle.com

Recent research has highlighted the potential of substituted benzenesulfonates as bioactive molecules. For instance, certain sulfonamide derivatives of trichlorophenyl compounds have shown promising fungicidal activity against various plant pathogens. nih.gov Specifically, compounds incorporating a 2,4,5-trichlorophenyl group have demonstrated good control effects against Botrytis cinerea. nih.gov Furthermore, some novel benzenesulfonate scaffolds have been investigated for their anticancer properties, exhibiting the ability to induce cell cycle arrest. nih.gov

The trichlorinated benzene core is also a subject of study in environmental science, due to the persistence and potential bioaccumulation of some organohalogen compounds. nih.gov Understanding the chemical and toxicological properties of compounds like this compound is therefore crucial from both an application and an environmental perspective.

Overview of Current Research Gaps and Future Directions for this compound Studies

Despite the long history of benzenesulfonate chemistry, there are notable gaps in the specific research concerning this compound. Much of the available information is from chemical suppliers and databases, with a limited number of in-depth research articles dedicated solely to this compound.

A significant research gap is the comprehensive toxicological and ecotoxicological profiling of this compound. While general concerns about halogenated organic compounds exist, specific data for this potassium salt is scarce. nih.gov

Future research could be directed towards several promising areas. A more thorough investigation of its potential as a precursor in the synthesis of novel bioactive compounds, building on the fungicidal and anticancer activities observed in related structures, is warranted. nih.gov Exploring its applications in materials science, for example, as an additive in polymers or as a component in ionic liquids, could also be a fruitful avenue of research, given its ionic and aromatic character. smolecule.com

Furthermore, detailed mechanistic studies of its reactions and a comprehensive analysis of its spectroscopic properties would provide a more complete understanding of this compound's chemical behavior. The development of advanced analytical methods for its detection and quantification in various matrices would also be beneficial for both research and potential industrial applications.

Physicochemical Properties of Trichlorobenzene Isomers

| Property | 1,2,3-Trichlorobenzene | 1,2,4-Trichlorobenzene (B33124) | 1,3,5-Trichlorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 181.45 | 181.45 | 181.45 |

| Melting Point (°C) | 53.5 | 16.92 | 62.8 |

| Boiling Point (°C) | 218.5 | 213.5 | 208 |

| Density (g/cm³ at 20°C) | 1.4533 (at 25°C) | 1.459 | 1.456 |

| Water Solubility (mg/L at 25°C) | 18 | 49 | 6.01 |

Data sourced from a toxicological profile for trichlorobenzenes. cdc.gov

Computational Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Cl₃KO₃S |

| Molecular Weight (g/mol) | 299.60 |

| Topological Polar Surface Area (TPSA) | 57.2 Ų |

| LogP | -0.4451 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Data sourced from chemical supplier ChemScene. chemscene.com

Structure

3D Structure of Parent

Properties

CAS No. |

62625-17-6 |

|---|---|

Molecular Formula |

C6H3Cl3KO3S |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

potassium;2,4,5-trichlorobenzenesulfonate |

InChI |

InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12); |

InChI Key |

CFAQAXTYLHAIFG-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[K] |

Other CAS No. |

62625-17-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

**advanced Synthetic Methodologies for Potassium 2,4,5 Trichlorobenzenesulfonate**

Elaboration of Precursor Derivatization Strategies

The primary precursor for producing 2,4,5-trichlorobenzenesulfonic acid is 1,2,4-trichlorobenzene (B33124). This intermediate is typically synthesized through the electrophilic halogenation of benzene (B151609) or its less-chlorinated derivatives. masterorganicchemistry.com The direct chlorination of benzene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is a common industrial method. nih.govwikipedia.org The catalyst functions by polarizing the chlorine molecule, increasing its electrophilicity and facilitating the attack on the benzene ring. byu.edu

The reaction proceeds stepwise, first producing chlorobenzene (B131634), followed by a mixture of dichlorobenzene isomers. vedantu.com The continued chlorination of the dichlorobenzene mixture is a crucial step. The three isomers of dichlorobenzene (ortho, meta, and para) exhibit different reactivities. Notably, meta-dichlorobenzene chlorinates more rapidly than the ortho and para isomers, yielding 1,2,4-trichlorobenzene as the predominant product. nih.gov Some processes specifically isomerize ortho- and para-dichlorobenzenes to a meta-rich mixture to maximize the yield of the desired 1,2,4-trichlorobenzene upon subsequent chlorination. nih.gov

An alternative route involves the dehydrohalogenation of benzene hexachloride, which can be manipulated to enhance the proportion of 1,2,4-trichlorobenzene in the resulting mixture of trichlorobenzene isomers. njit.edu

Table 1: Typical Isomer Distribution from Catalytic Chlorination of Benzene This interactive table summarizes the approximate isomer distribution in the dichlorobenzene feedstock produced during the chlorination of benzene.

| Isomer | Typical Weight Percentage (%) |

|---|---|

| ortho-Dichlorobenzene | 25 - 35 |

| meta-Dichlorobenzene | 0.5 - 2 |

| para-Dichlorobenzene | 65 - 75 |

Data sourced from patent literature describing typical industrial chlorination processes. nih.gov

The functionalization of the 1,2,4-trichlorobenzene ring is achieved through electrophilic aromatic sulfonation. This reaction introduces the sulfonic acid (-SO₃H) group onto the aromatic ring, which is subsequently neutralized to form the potassium salt. The most common method involves reacting 1,2,4-trichlorobenzene with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. researchgate.netgla.ac.uk

The electrophile in this reaction is SO₃. The electron-deficient sulfur atom of the SO₃ molecule is attacked by the π-electron system of the 1,2,4-trichlorobenzene ring. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. gla.ac.uk Aromaticity is then restored by the loss of a proton from the carbon atom where the SO₃ group is attached. The existing chloro substituents on the ring are deactivating but direct the incoming electrophile; the sulfonation of 1,2,4-trichlorobenzene primarily yields the 2,4,5-trichlorobenzenesulfonic acid isomer. The final step to obtain the target compound is a simple acid-base neutralization of the resulting sulfonic acid with a suitable potassium base, such as potassium hydroxide (B78521).

Optimization of Reaction Conditions for Enhanced Yields and Purity

To maximize the efficiency and economic viability of the synthesis, careful optimization of reaction parameters is essential. This includes the selection of the solvent system, control of temperature and pressure, and the strategic use of catalysts.

The choice of solvent can significantly impact the sulfonation reaction. Traditionally, concentrated or fuming sulfuric acid serves as both the sulfonating agent and the reaction medium. researchgate.net While effective, this approach requires the use of a large excess of acid to drive the reaction to completion, as the water formed during the reaction dilutes the acid and slows the rate. researchgate.net This can lead to significant amounts of acidic waste.

Temperature is a critical parameter for controlling both the rate and selectivity of sulfonation. For the specific sulfonation of 1,2,4-trichlorobenzene with fuming sulfuric acid, a reaction temperature of 100–105 °C has been identified as optimal for producing 2,4,5-trichlorobenzenesulfonic acid. researchgate.net

Aromatic sulfonation is a reversible reaction, and temperature plays a key role in the position of the equilibrium. vedantu.com This allows for kinetic versus thermodynamic control over the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product. At higher temperatures, the reaction becomes more reversible, allowing for equilibrium to be established and favoring the most thermodynamically stable product. While specific pressure profiling for the sulfonation of 1,2,4-trichlorobenzene is not extensively documented, these reactions are typically conducted at atmospheric pressure. However, it is noteworthy that certain precursor synthesis steps, like the dehydrochlorination of benzene hexachloride, may be performed under superatmospheric pressure to control the reaction. njit.edu

Table 2: Temperature Profile for Sulfonation of 1,2,4-Trichlorobenzene This interactive table outlines the patented temperature conditions for the synthesis of 2,4,5-trichlorobenzenesulfonic acid.

| Parameter | Value | Purpose |

|---|---|---|

| Sulfonation Temperature | 100 - 105 °C | Optimal for reaction completion and yield of the desired isomer. researchgate.net |

| Cooling Temperature | 80 - 90 °C | Temperature for holding the material post-reaction before further processing. researchgate.net |

Catalysis is employed in both the formation of the key intermediate and the sulfonation step itself.

Halogenation Catalysis: In the synthesis of the 1,2,4-trichlorobenzene precursor, Lewis acid catalysts like ferric chloride (FeCl₃) are indispensable. The catalyst's role is to accept a pair of electrons from a chlorine atom in the Cl₂ molecule, creating a highly polarized complex. This significantly increases the electrophilic character of the other chlorine atom, making it a much more potent electrophile for attacking the benzene ring in an electrophilic aromatic substitution mechanism. byu.edu Catalyst systems combining aluminum chloride with stannic chloride or titanium tetrachloride have also been explored to improve selectivity.

Sulfonation Catalysis: In the sulfonation reaction with sulfur trioxide (SO₃) in sulfuric acid, the sulfuric acid itself can be considered a catalyst. It facilitates the reaction by protonating the SO₃, potentially forming the more reactive HSO₃⁺ electrophile. masterorganicchemistry.com The reaction mechanism can be complex and dependent on the specific conditions. In aprotic solvents, studies suggest the reaction may proceed through a concerted pathway involving two molecules of SO₃ without a catalyst. nih.gov In either case, the goal is to generate a sufficiently powerful electrophile to overcome the deactivating effect of the chlorine atoms on the aromatic ring and achieve efficient sulfonation.

Exploration of Novel Synthetic Routes to Potassium 2,4,5-Trichlorobenzenesulfonate

The development of novel synthetic pathways for this compound is driven by the need for milder reaction conditions, higher yields, and improved selectivity. Research into alternative sulfonating agents and the use of catalytic systems forms the core of this exploration.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. ajrconline.org While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles and successes in related syntheses of arylsulfonates and their precursors suggest its high potential.

Microwave irradiation can enhance the sulfonation of aromatic compounds by promoting rapid and uniform heating of the reaction mixture. This can lead to a significant reduction in reaction time and potentially milder reaction conditions. For instance, the synthesis of various sodium sulfonates from alkyl bromides has been shown to be remarkably faster with higher yields under microwave irradiation compared to conventional heating. nih.gov In one study, the conversion of bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, was achieved in minutes under microwave heating, whereas conventional methods required hours. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Related Sulfonate Precursor

| Reactant | Method | Reaction Time | Yield of Sulfonyl Chloride | Reference |

| 4-Phenoxybutyl bromide | Conventional Heating | 24 hours | 58% | nih.gov |

| 4-Phenoxybutyl bromide | Microwave Irradiation | 15 minutes | 62% | nih.gov |

This data for a related compound underscores the potential benefits of applying microwave technology to the synthesis of this compound. The reaction would likely involve the microwave-assisted sulfonation of 1,2,4-trichlorobenzene. A possible approach could involve using a solid-supported catalyst or performing the reaction under solvent-free conditions to further align with green chemistry principles. ajrconline.org The synthesis of new sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system has also been successfully achieved using microwave-assisted techniques, demonstrating the versatility of this method for sulfur-containing aromatic compounds. pensoft.net

The application of green chemistry principles to the synthesis of arylsulfonates aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents, alternative solvents, and catalytic methods to improve atom economy and reduce waste.

One promising green approach is the use of ionic liquids as solvents and catalysts for sulfonation reactions. Ionic liquids are non-volatile, thermally stable, and can be recycled, making them an attractive alternative to traditional volatile organic solvents. google.com Research has shown that the sulfonation of aromatic compounds, including toluene (B28343) and even 1,2,4-trichlorobenzene, can be successfully carried out in ionic liquids. google.com For example, the reaction of 1,2,4-trichlorobenzene with chlorosulfuric acid in the ionic liquid [bmim][NTf₂] has been investigated. google.com The use of ionic liquids can also influence the selectivity of the reaction.

Table 2: Sulfonation of Toluene in Different Media

| Solvent | Sulfonating Agent | Product Distribution (para/ortho) | Reference |

| Dichloromethane | Chlorosulfuric acid | - | google.com |

| [bmim][NTf₂] (Ionic Liquid) | Chlorosulfuric acid | Higher p-selectivity | google.com |

Another green strategy involves the use of alternative, less corrosive sulfonating agents. For instance, dehalogenative sulfonation using sodium sulfite, an inexpensive and environmentally benign reagent, has been explored for certain aromatic halides in an aqueous medium without the need for a metal catalyst. rsc.org This method is particularly effective for substrates that can readily tautomerize. rsc.org

The direct sulfonation of aromatic compounds using sulfur trioxide in a continuous microreactor system represents another advancement towards a more sustainable process. This method allows for excellent control over reaction conditions, enhances safety, and can eliminate the need for chlorinated solvents. rscspecialitychemicals.org.uk Furthermore, the development of solid-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄), offers a reusable and eco-friendly option for the sulfonation of aromatic compounds under solvent-free conditions, often coupled with microwave irradiation for enhanced efficiency.

Isolation and Purification Techniques for Synthetic Products of this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the compound, particularly its solubility.

This compound is a salt that is typically soluble in polar solvents, such as water, owing to its ionic sulfonate group. smolecule.com This property is central to its purification by recrystallization. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. smolecule.com Water is a common solvent for the recrystallization of sulfonic acid salts. smolecule.com The efficiency of recrystallization can be influenced by the choice of solvent system. Sometimes, a mixture of solvents is employed to fine-tune the solubility and improve the separation from impurities. For instance, the addition of a co-solvent like ethanol (B145695) to an aqueous solution can alter the solubility characteristics and enhance the purity of the resulting crystals. smolecule.com

Table 3: Common Solvents and Techniques for Purification of Arylsulfonates

| Purification Method | Solvent/Reagent | Rationale | Reference |

| Recrystallization | Water | Good solubility at high temperatures, lower at low temperatures. smolecule.com | smolecule.com |

| Recrystallization | Water/Ethanol | Modulates solubility to improve selectivity. smolecule.com | smolecule.com |

| Slurry Washing | Water | Preferentially dissolves impurities from the solid product. google.com | google.com |

| Column Chromatography | Silica (B1680970) gel with Chloroform/Methanol (B129727)/Ammonium (B1175870) hydroxide | Used for purification of related polychlorinated biphenyl (B1667301) sulfates. nih.gov | nih.gov |

| Anti-solvent Crystallization | Acetone or 2-Propanol | Addition of a non-solvent to a solution to induce crystallization. lincoln.ac.uk | lincoln.ac.uk |

Advanced purification techniques may also be employed. Slurry washing involves suspending the impure solid in a solvent where the desired compound has low solubility but the impurities are soluble. google.com For structurally related compounds like polychlorinated biphenyl sulfates, column chromatography using a silica gel stationary phase and a solvent system such as a mixture of chloroform, methanol, and ammonium hydroxide has been used for purification. nih.gov

Anti-solvent crystallization is another effective method. In this technique, a solvent in which the desired compound is poorly soluble (the anti-solvent) is added to a solution of the compound, causing it to precipitate out. This method has been successfully used for the high-purity production of potassium salts like potassium chloride. lincoln.ac.uk The choice of anti-solvent and the rate of addition are critical parameters that affect the yield and purity of the crystals. lincoln.ac.uk

**mechanistic Investigations of Chemical Transformations Involving Potassium 2,4,5 Trichlorobenzenesulfonate**

Studies on the Reactivity of the Sulfonate Moiety

The sulfonate group (–SO₃K) is a key center of reactivity in the molecule. Its properties as a leaving group and its participation in substitution and coupling reactions have been the subject of detailed investigation.

The sulfur atom in the sulfonate group is electrophilic and can be attacked by a variety of nucleophiles. This results in the cleavage of the C–S bond and the substitution of the sulfonate group. Research has shown that the sulfonate moiety can be displaced by nucleophiles such as amines and thiols, providing a route to synthesize other substituted aromatic compounds. smolecule.com

The general mechanism for these reactions is typically a nucleophilic aromatic substitution (SNAr) pathway. The reaction of arenesulfonyl chlorides with various nucleophiles has been studied extensively, often proceeding through a bimolecular (SN2-type) mechanism. acs.orgorganic-chemistry.org The presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring of potassium 2,4,5-trichlorobenzenesulfonate would be expected to influence the rate and feasibility of such substitutions at the sulfonyl group.

Interactive Table: Reactivity of the Sulfonate Group with Various Nucleophiles

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Amines (R-NH₂) | Substituted Anilines | Typically requires activation or harsh conditions |

| Thiols (R-SH) | Thiophenols | Can proceed under specific catalytic conditions |

These reactions are synthetically useful for introducing new functionalities onto the trichlorinated aromatic core.

Aryl sulfonates, including structures analogous to this compound, have emerged as effective leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.orgrsc.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the sulfonate group.

The sulfonate group can be utilized as an electrophilic partner in several named coupling reactions:

Suzuki-Miyaura Coupling: Aryl sulfonates can couple with organoboron compounds in the presence of a palladium catalyst. rsc.org

Sonogashira Coupling: This reaction involves the coupling of aryl sulfonates with terminal alkynes, catalyzed by palladium and copper complexes. rsc.org

Negishi Coupling: Organozinc reagents can be coupled with aryl sulfonates using a nickel or palladium catalyst. rsc.org

C-N Cross-Coupling: The formation of aryl amines can be achieved through the coupling of aryl sulfonates with nitrogen-based nucleophiles, often catalyzed by palladium or copper. acs.orgrsc.orgresearchgate.net

The utility of aryl sulfonates in these reactions stems from their ability to undergo oxidative addition to a low-valent transition metal center, a key step in the catalytic cycle. The reactivity of the sulfonate leaving group can be influenced by the specific type of sulfonate (e.g., tosylate, triflate, or in this case, a benzenesulfonate). organic-chemistry.org

Examination of Aromatic Ring Reactivity in this compound

The benzene ring of this compound is heavily substituted with electron-withdrawing groups, which significantly influences its reactivity, particularly in electrophilic aromatic substitution and halogen exchange reactions.

The three chlorine atoms and the sulfonate group all act as deactivating groups in electrophilic aromatic substitution (EAS) reactions, making the ring less reactive than benzene. However, they also direct incoming electrophiles to specific positions.

Chlorine atoms: As halogens, they are deactivating but ortho-, para-directing.

Sulfonate group: This is a meta-directing group.

The substitution pattern on the ring is therefore a result of the competing directing effects of these four substituents. The only available position for substitution is at the C-6 position. The directing effects of the substituents would be as follows:

The chlorine at C-2 directs ortho to C-6.

The chlorine at C-4 directs ortho to C-3 and C-5 (no substitution possible).

The chlorine at C-5 directs ortho to C-6.

The sulfonate group at C-1 directs meta to C-3 and C-5 (no substitution possible).

Interactive Table: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -SO₃K | C-1 | Deactivating | Meta |

| -Cl | C-2 | Deactivating | Ortho, Para |

| -Cl | C-4 | Deactivating | Ortho, Para |

Halogen exchange, such as in the Finkelstein reaction, allows for the replacement of one halogen with another. While common for alkyl halides, this reaction is more challenging for aryl halides. Aromatic chlorides are generally unreactive towards simple nucleophilic substitution for halogen exchange. nih.gov

However, such exchanges can be facilitated using transition metal catalysts. For instance, the "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide with diamine ligands, or by nickel and phosphine (B1218219) complexes. nih.gov This suggests that under appropriate catalytic conditions, it may be possible to replace one or more of the chlorine atoms on the 2,4,5-trichlorophenyl ring of the title compound with other halogens like fluorine, bromine, or iodine. The specific chlorine atom to be replaced would depend on steric and electronic factors.

Photochemical and Thermal Decomposition Pathways of this compound

The stability of this compound is limited under conditions of high temperature or upon exposure to ultraviolet radiation, leading to its decomposition through distinct pathways.

The photochemical behavior of aryl sulfonates has been shown to proceed via two primary mechanisms, depending on the substituents and the solvent. nih.gov

Photohomolysis: This involves the homolytic cleavage of the ArO–S bond, generating a phenoxyl radical and a sulfonyl radical. This pathway is often observed in polar solvents for aryl sulfonates with both electron-donating and electron-withdrawing groups. nih.gov

Photoheterolysis: This pathway involves the heterolytic cleavage of the Ar–OS bond, leading to the formation of an aryl cation and a sulfonate anion. This is more common for electron-rich aryl sulfonates. nih.gov

For this compound, given the electron-withdrawing nature of the chloro substituents, photohomolysis would be a likely decomposition route upon UV irradiation in a suitable solvent.

Thermally, aromatic sulfonic acid salts can undergo decomposition at elevated temperatures. Studies on related compounds have shown that thermal degradation often begins with the cleavage of the carbon-sulfur bond, a process known as desulfonation. wikipedia.org This typically occurs at temperatures in the range of 200-300°C. The decomposition of sodium benzenesulfonate (B1194179), for example, can yield phenol (B47542) after heating in a strong base. wikipedia.org The thermal decomposition of this compound would likely produce sulfur dioxide (SO₂) and potassium 2,4,5-trichlorophenoxide as initial products.

Interactive Table: Potential Decomposition Products

| Decomposition Type | Conditions | Likely Products |

|---|---|---|

| Photochemical | UV radiation, Solvent | 2,4,5-Trichlorophenoxyl radical, Sulfonyl radical, 2,4,5-Trichlorophenol (B144370) |

Elucidation of Photodegradation Mechanisms

While direct studies on the photodegradation of this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from related chlorinated aromatic compounds, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The photodegradation of these compounds in aqueous solutions is typically initiated by ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

For compounds with a trichlorinated benzene ring, a primary photochemical event is the homolytic or heterolytic cleavage of a carbon-chlorine (C-Cl) bond. This process generates highly reactive radical species. In the case of 2,4,5-T, irradiation at 254 nm has been shown to lead to both photoionization, producing a hydrated electron and a radical cation, and the direct heterolytic cleavage of a C-Cl bond. numberanalytics.com

A subsequent and significant pathway in the photodegradation of such molecules is the substitution of chlorine atoms with hydroxyl groups. numberanalytics.com This hydroxylation can occur at the positions of the cleaved chlorine atoms. For a molecule like this compound, this would result in the formation of various hydroxylated and dichlorinated benzenesulfonate derivatives. Further degradation of these intermediates can lead to the opening of the aromatic ring and eventual mineralization to simpler inorganic products. The specific products formed and the quantum yield of the photodegradation process can be influenced by the presence of other substances in the solution, such as cyclodextrins, which can form inclusion complexes with the aromatic compound. numberanalytics.com

Table 1: Potential Photodegradation Products of this compound (Based on Analogous Compounds)

| Reactant | Potential Intermediate Products | Potential Final Products |

| This compound | Potassium 2,4-dichloro-5-hydroxybenzenesulfonate | Simpler organic acids, CO₂, H₂O, Cl⁻, SO₄²⁻ |

| Potassium 2,5-dichloro-4-hydroxybenzenesulfonate | ||

| Potassium 4,5-dichloro-2-hydroxybenzenesulfonate | ||

| Dichlorinated benzenesulfonate radical cations |

Thermolytic Pathways and Product Identification

Specific experimental data on the thermolytic pathways of this compound is scarce. However, the thermal decomposition of related compounds, such as alkali metal pyrosulfates and other aromatic sulfonates, provides a basis for predicting its behavior at elevated temperatures.

The thermal decomposition of potassium pyrosulfate (K₂S₂O₇) proceeds via the loss of sulfur trioxide (SO₃) to form potassium sulfate (B86663) (K₂SO₄). utwente.nlutwente.nl This decomposition occurs in a temperature range of approximately 430°C to 620°C. utwente.nl It is plausible that this compound would also undergo desulfonation upon heating, likely at a different temperature range due to the influence of the trichlorinated aromatic ring.

Heating sodium benzenesulfonate in the presence of a strong base can lead to desulfonation, yielding phenol after an acidic workup. wikipedia.org This suggests that under certain conditions, the primary thermolytic pathway for this compound could involve the cleavage of the carbon-sulfur bond. The expected products from such a pathway would be 1,2,4-trichlorobenzene (B33124) and potassium sulfate or related sulfur-containing salts, depending on the atmosphere and presence of other reagents. Combustion of similar organic sulfonates is known to produce carbon monoxide, carbon dioxide, and sulfur oxides. scbt.com

Table 2: Predicted Thermolytic Decomposition Products of this compound

| Starting Material | Predicted Primary Products (Inert Atmosphere) | Potential Combustion Products (in Air/Oxygen) |

| This compound | 1,2,4-Trichlorobenzene, Potassium Sulfate, Sulfur Trioxide | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Sulfur Oxides (SOx), Hydrogen Chloride (HCl) |

Kinetics and Thermodynamics of Reactions Involving this compound

Desulfonation is the reverse reaction of sulfonation and is typically studied in acidic aqueous solutions. numberanalytics.commasterorganicchemistry.com The reaction is generally found to be first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation is highly dependent on factors such as temperature and the concentration of the acid catalyst. researchgate.netonepetro.org For instance, the desulfonation of disulfonated alkyl diphenyloxide surfactants follows first-order kinetics with respect to both the surfactant and the hydrogen ion concentration. onepetro.org

The kinetics of desulfonation for benzenesulfonic and toluenesulfonic acids have been investigated in aqueous sulfuric acid at temperatures between 120-155°C. researchgate.net The rate constants for the desulfonation step were observed to increase with both increasing acid concentration and temperature. researchgate.net

Thermodynamic parameters for the sulfonation of alkylbenzenes have been calculated, with the Gibbs free energy (ΔG) for the reaction being approximately -225.9 kJ/mol, indicating a thermodynamically favorable process. inlibrary.uz The reverse reaction, desulfonation, would correspondingly be thermodynamically unfavorable under the same conditions. However, Le Chatelier's principle can be applied; for example, in the reversible sulfonation of benzene, using dilute acid and increasing the concentration of water can drive the equilibrium towards desulfonation. youtube.com

The thermodynamic properties of aqueous solutions of various sodium benzene and naphthalene (B1677914) sulfonates have been studied by measuring densities and speeds of sound at different temperatures. nist.gov These measurements allow for the determination of apparent molar volumes and isentropic compressibilities, which provide insight into solute-water interactions. nist.gov While specific values for this compound are not reported, the data for compounds like sodium benzenesulfonate and sodium p-toluenesulfonate offer a comparative basis.

Table 3: Kinetic Data for Desulfonation of Related Aromatic Sulfonic Acids

| Compound | Conditions | Reaction Order | Key Findings |

| Disulfonated alkyl diphenyloxide | 177-272°C, pH 2.0-7.0 | First-order with respect to surfactant and H⁺ | Rate is significantly affected by pH, outweighing the effect of temperature in some cases. onepetro.org |

| Benzenesulfonic acid | 120-155°C, 65-85 wt% H₂SO₄ | First-order with respect to sulfonic acid | Rate constants increase with increasing acid concentration and temperature. researchgate.net |

| Toluenesulfonic acids | 120-155°C, 65-85 wt% H₂SO₄ | First-order with respect to sulfonic acid | Substantial isomerization can occur at high temperatures and acid concentrations. researchgate.net |

**theoretical and Computational Chemistry Studies on Potassium 2,4,5 Trichlorobenzenesulfonate**

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are employed to understand the intrinsic properties of the 2,4,5-trichlorobenzenesulfonate anion, which dictates the chemical behavior of the potassium salt. These calculations are based on solving the Schrödinger equation, providing detailed information about the molecule's geometry and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.govnih.gov This process, called geometry optimization, seeks the lowest energy structure by calculating forces on the atoms and iteratively adjusting their positions until a minimum on the potential energy surface is found. researchgate.netchemrxiv.org For the 2,4,5-trichlorobenzenesulfonate anion, DFT calculations using a functional like B3LYP and a basis set such as 6-311++G(d,p) would predict key structural parameters. nih.gov

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral (torsional) angles. For instance, the calculations would define the C-C bond lengths within the benzene (B151609) ring, the C-S bond connecting the ring to the sulfonate group, the S-O bond lengths, and the C-Cl bonds. These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netresearchgate.net

Table 1: Representative Predicted Geometrical Parameters for the 2,4,5-Trichlorobenzenesulfonate Anion from a DFT Geometry Optimization (Note: These are illustrative values based on typical DFT results for similar molecules and are not from a specific published study on this exact compound.)

| Parameter | Atom Pair/Trio/Quartet | Predicted Value |

| Bond Length (Å) | C-C (aromatic, avg.) | 1.39 Å |

| C-S | 1.78 Å | |

| S=O (avg.) | 1.45 Å | |

| C-Cl (avg.) | 1.74 Å | |

| Bond Angle (º) | C-S-O (avg.) | 107º |

| O-S-O | 113º | |

| C-C-Cl (avg.) | 120º | |

| Dihedral Angle (º) | C2-C1-S-O1 | ~60º |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. mdpi.comirjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to become excited. nih.gov For the 2,4,5-trichlorobenzenesulfonate anion, the HOMO is expected to be localized primarily on the oxygen atoms of the sulfonate group and the π-system of the benzene ring, which are the most electron-rich regions. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chlorine and sulfonate substituents.

Table 2: Representative Predicted Frontier Orbital Energies for the 2,4,5-Trichlorobenzenesulfonate Anion (Note: These are illustrative values based on typical DFT results for similar aromatic sulfonate compounds.)

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.8 eV | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.5 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high chemical stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. walisongo.ac.idyoutube.com The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or very low potential areas.

For the 2,4,5-trichlorobenzenesulfonate anion, the MEP map would show a high concentration of negative potential (red) around the oxygen atoms of the sulfonate group due to their high electronegativity and lone pairs of electrons. The electronegative chlorine atoms would also contribute to regions of negative potential. These sites are the primary locations for interaction with the potassium cation (K⁺) and polar solvent molecules. The hydrogen atom on the ring and the carbon skeleton would show less negative or slightly positive potential.

Table 3: Representative Predicted Electrostatic Potential Ranges on the 2,4,5-Trichlorobenzenesulfonate Anion Surface (Note: These are illustrative values based on typical MEP analysis for similar molecules.)

| Molecular Region | Predicted Potential Range (kcal/mol) | Interpretation |

| Sulfonate Oxygen Atoms | -40 to -60 | Strongest negative potential; primary site for cation binding and hydrogen bonding. |

| Chlorine Atoms | -10 to -25 | Significant negative potential; sites for intermolecular interactions. |

| Aromatic Ring (π-face) | -5 to +5 | Relatively neutral to slightly negative potential. |

| Ring Hydrogen Atom | +10 to +20 | Region of positive potential. |

Molecular Dynamics Simulations of Solvation and Conformational Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying how Potassium 2,4,5-Trichlorobenzenesulfonate interacts with solvents and explores its different shapes or conformations. nih.gov

MD simulations can model the behavior of this compound when dissolved in various solvents, such as water or organic liquids like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net In an aqueous environment, the simulation would show the dissociation of the salt into the K⁺ cation and the 2,4,5-trichlorobenzenesulfonate anion.

The simulation would detail the formation of solvation shells around each ion. Water molecules would orient their partially negative oxygen atoms towards the K⁺ cation. Simultaneously, water would form strong hydrogen bonds with the negatively charged oxygen atoms of the sulfonate group on the anion. researchgate.net The trichlorinated benzene ring, being hydrophobic, would tend to avoid water. At higher concentrations, simulations could predict the self-assembly of the anions into micelles, where the hydrophobic rings cluster together to minimize contact with water, while the hydrophilic sulfonate headgroups remain exposed to the aqueous environment, a behavior typical of surfactants. nih.gov

The 2,4,5-trichlorobenzenesulfonate anion is not a rigid structure. Rotation can occur around single bonds, particularly the C-S bond linking the benzene ring to the sulfonate group. libretexts.orglibretexts.org Conformational analysis involves systematically studying the energy of the molecule as a function of this rotation (i.e., varying the dihedral angle). rsc.orgnih.gov

Energy minimization studies, often coupled with these analyses, identify the most stable conformers (those with the lowest potential energy). chemrxiv.org A rotational energy profile for the C-S bond would likely show energy minima for staggered conformations, where the S-O bonds are positioned to minimize steric hindrance with the atoms on the benzene ring. The energy barriers between these stable conformations would correspond to eclipsed arrangements, which are energetically less favorable due to increased electrostatic repulsion. libretexts.org This analysis helps to understand the flexibility of the anion and the relative populations of its different conformational states at a given temperature.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and can guide the identification and characterization of the compound.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Hypothetical Calculated Vibrational Frequencies for 2,4,5-Trichlorobenzenesulfonate Anion

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | C-H stretching |

| ~1600-1400 | Aromatic C-C stretching |

| ~1250-1120 | S(=O)₂ asymmetric and symmetric stretching |

| ~1100-1000 | C-S stretching |

| ~800-600 | C-Cl stretching |

| Below 600 | Various bending and torsional modes |

Note: This table is illustrative and not based on actual published research data for this specific compound. The values are typical ranges for the assigned functional groups.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of chemical analysis, providing detailed information about the electronic environment of atomic nuclei, such as ¹H and ¹³C. Computational methods can predict the NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus in the molecule.

The predicted chemical shifts for the hydrogen and carbon atoms in the 2,4,5-trichlorobenzenesulfonate anion would help in assigning the signals in an experimental NMR spectrum. Discrepancies between calculated and experimental values can often be attributed to solvent effects and the specific level of theory used in the computation.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 2,4,5-Trichlorobenzenesulfonate Anion

| Atom | Predicted Chemical Shift (ppm) |

| C1-SO₃ | ~140-145 |

| C2-Cl | ~130-135 |

| C3-H | ~125-130 |

| C4-Cl | ~135-140 |

| C5-Cl | ~130-135 |

| C6-H | ~120-125 |

| H3 | ~7.5-8.0 |

| H6 | ~7.0-7.5 |

Note: This table is for illustrative purposes only and does not represent data from specific computational studies on this compound. The values are estimated based on general principles of NMR spectroscopy.

Development of Structure-Reactivity Relationships Based on Computational Data

Computational data can be leveraged to develop Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net For compounds like this compound, QSAR studies could be employed to predict its potential environmental impact or its efficacy in various applications based on calculated molecular descriptors.

Key molecular descriptors that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, electrostatic potential, and various steric and electronic parameters. For instance, the degradation of related compounds like 1,2,4-trichlorobenzene (B33124) has been studied using DFT to analyze bond dissociation energies, which helps in predicting the metabolic pathways. researchgate.net

While specific QSAR models for this compound are not found in the surveyed literature, the principles of such studies on related benzenesulfonates suggest that descriptors related to the electronic properties of the sulfonate group and the steric and electronic effects of the chlorine substituents would be crucial in determining its reactivity. nih.gov

**advanced Analytical Methodologies for Research Oriented Detection and Quantification of Potassium 2,4,5 Trichlorobenzenesulfonate**

Chromatographic Separations for Research Sample Analysis

Chromatography is the cornerstone of separation science, enabling the isolation of target analytes from impurities and reaction byproducts. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and ionic character.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile, polar compounds like Potassium 2,4,5-Trichlorobenzenesulfonate. Its application is twofold: assessing the purity of synthesized batches and monitoring the progress of reactions in real-time.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically developed. wjpmr.com In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation mechanism relies on the differential partitioning of the sample components between the two phases. A well-developed HPLC method can separate the main compound from starting materials, isomers, and byproducts, allowing for accurate quantification of purity, often expressed as an area percentage. Commercial suppliers of this compound specify purity levels, often determined by HPLC, to be greater than 98.0%.

Reaction monitoring involves periodically sampling a reaction mixture and analyzing it via a rapid HPLC method. This allows researchers to track the consumption of reactants and the formation of the desired product, this compound, thus optimizing reaction conditions such as temperature, time, and catalyst loading. researchgate.net A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a wide range of polarities within a single analytical run. nih.gov

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A polar mobile phase system. The organic modifier (Acetonitrile) is used to elute the analyte. The acid improves peak shape. |

| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities in a reasonable timeframe. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. ekb.eg |

| Detection | UV at 235 nm or 280 nm | The aromatic ring of the benzenesulfonate (B1194179) allows for strong UV absorbance for detection and quantification. nih.govajast.net |

| Column Temperature | 35°C | Maintains consistent retention times and improves peak symmetry. ekb.eg |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Due to its nature as a potassium salt, this compound is non-volatile and cannot be directly analyzed by GC. However, GC can be applied to analyze volatile derivatives of the compound.

This indirect approach requires a chemical derivatization step to convert the non-volatile sulfonate salt into a species suitable for GC analysis. For instance, the sulfonic acid could be converted to a more volatile sulfonyl chloride or a methyl ester. Once derivatized, the resulting volatile compound can be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. This approach is particularly useful for confirming the structure of the carbon skeleton or for analyzing specific impurities that are more amenable to GC than to HPLC.

Ion Chromatography (IC) is the premier method for the analysis of ionic species. It is exceptionally well-suited for the direct detection and quantification of the 2,4,5-trichlorobenzenesulfonate anion and the potassium cation. IC is also highly effective for quantifying inorganic byproducts from the synthesis, such as sulfate (B86663) and chloride ions, which can be difficult to measure by other methods. google.com

In a typical IC setup, a liquid sample is injected and passes through an ion-exchange column. nih.gov The stationary phase contains fixed ionic groups that interact with the analyte ions, separating them based on the strength of this interaction. A conductivity detector is commonly used for detection. The development of a fast IC method can allow for the determination of sulfate ions in as little as three minutes. tandfonline.com For complex samples, online sample pretreatment techniques like solid-phase extraction (SPE) can be coupled with IC to remove the sample matrix and enrich the target analytes, improving detection limits and accuracy. researchgate.net

Table 2: Illustrative Ion Chromatography System for Sulfonate Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Analytical Column | Anion-exchange column (e.g., SH-AC-3) | Stationary phase designed to separate anions like sulfonate, sulfate, and chloride. researchgate.net |

| Eluent | Aqueous sodium carbonate/sodium bicarbonate solution | A common mobile phase for anion analysis, providing the competing ions to elute the sample anions. researchgate.net |

| Detection | Suppressed Conductivity | Provides high sensitivity for ionic species by chemically reducing the background conductivity of the eluent. nih.gov |

| Flow Rate | 0.8 - 1.8 mL/min | Optimized to achieve good separation and peak shape. tandfonline.comresearchgate.net |

| Sample Volume | 20 - 100 µL | Standard injection volumes for IC analysis. tandfonline.comresearchgate.net |

Mass Spectrometric Techniques for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method, it provides an orthogonal detection dimension, enabling definitive structural identification and highly sensitive quantification.

In research, understanding the stability of a compound and its potential degradation pathways is crucial. LC-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying metabolites and degradation products. nih.govnih.gov The process involves subjecting this compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, photolysis). researchgate.netasianpubs.org The resulting mixture is then separated using an HPLC system.

The eluent from the HPLC column is directed into the mass spectrometer's ion source (typically electrospray ionization, ESI), which generates ions from the separated compounds. In the first stage of the mass spectrometer (MS1), an ion corresponding to a potential degradation product is selected. This "parent" ion is then fragmented in a collision cell, and the resulting "daughter" ions are analyzed in the second stage (MS2). nih.gov The fragmentation pattern provides a structural fingerprint, allowing researchers to deduce the structure of the unknown degradation product. scholars.direct This workflow is invaluable for elucidating degradation pathways and identifying previously unknown but related chemical entities. dtu.dk

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with an error of less than 5 parts per million (ppm). thermofisher.com This accuracy allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, HRMS can confirm its identity in a research sample with a high degree of confidence. nih.gov

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions (isobars) is critical in complex sample analysis. nih.gov For example, the accurate mass of the 2,4,5-trichlorobenzenesulfonate anion can be calculated from the exact masses of its constituent atoms. An HRMS instrument can measure this mass with sufficient accuracy to rule out other potential formulas that might have the same integer mass. This capability is essential for confirming the presence of the target compound and for identifying unknown impurities or metabolites in non-targeted screening approaches. researchgate.net

Table 3: Accurate Mass Data for the 2,4,5-Trichlorobenzenesulfonate Anion

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | [C₆H₂Cl₃O₃S]⁻ | The elemental composition of the target anion. |

| Monoisotopic Mass (Calculated) | 274.8715 Da | The exact theoretical mass based on the most abundant isotopes of each element. |

| Hypothetical HRMS Measurement | 274.8711 Da | A plausible measured value from an HRMS instrument like an Orbitrap or FT-ICR. ucdavis.edu |

| Mass Error | -1.45 ppm | The difference between the theoretical and measured mass, well within the typical <5 ppm specification for confident identification. thermofisher.com |

Spectroscopic Applications in Understanding Reaction Mechanisms and Structural Transformations

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a window into the intricate details of chemical reactions and molecular structures. For this compound, various spectroscopic methods are employed to investigate its synthesis, particularly the sulfonation of 1,2,4-trichlorobenzene (B33124), and to characterize the resulting product. These techniques are crucial for confirming the identity of the compound, understanding the regioselectivity of the sulfonation reaction, and following the progress of related chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. While specific NMR data for this compound is not extensively documented in publicly available literature, the principles of NMR can be applied to understand its structure and reaction mechanisms. The proton (¹H) and carbon-13 (¹³C) NMR spectra would provide key information about the arrangement of atoms in the molecule.

In mechanistic studies of aromatic sulfonation, isotopic labeling can be a powerful technique when coupled with NMR spectroscopy. For instance, using a deuterated starting material can help elucidate the rate-determining step of a reaction. Studies on the sulfonation of related compounds, such as chlorobenzene (B131634) and p-dichlorobenzene, have investigated the kinetic isotope effect. For example, the sulfonation of p-dichlorobenzene with sulfur trioxide in nitromethane (B149229) proceeds with no primary kinetic isotope effect of hydrogen, suggesting that the C-H bond cleavage is not the rate-limiting step in that particular reaction. scilit.comresearchgate.net A similar experimental design could be applied to the sulfonation of 1,2,4-trichlorobenzene to form this compound. By selectively replacing hydrogen atoms with deuterium (B1214612) at specific positions on the 1,2,4-trichlorobenzene ring, one could track the reaction pathway and determine if the cleavage of a C-H bond is involved in the slowest step of the reaction.

Table 1: Hypothetical ¹H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | Singlet |

| H-6 | 7.8 - 8.1 | Singlet |

Note: This table is based on general principles of NMR spectroscopy for substituted aromatic compounds and is for illustrative purposes. Actual values may vary.

Table 2: Hypothetical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 128 - 132 |

| C-4 | 132 - 137 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

Note: This table is based on general principles of NMR spectroscopy for substituted aromatic compounds and is for illustrative purposes. Actual values may vary.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups within a molecule. During the synthesis of this compound from 1,2,4-trichlorobenzene, the key transformation is the introduction of the sulfonate group (-SO₃⁻K⁺) onto the aromatic ring. This change is readily detectable using IR and Raman spectroscopy.

The IR spectrum of the starting material, 1,2,4-trichlorobenzene, would be dominated by C-H and C-Cl stretching and bending vibrations, as well as aromatic C=C stretching bands. Upon sulfonation, new, strong absorption bands characteristic of the sulfonate group will appear in the spectrum of the product, this compound.

Raman spectroscopy provides complementary information to IR spectroscopy. While the principles are different, with Raman detecting changes in polarizability, it is also sensitive to the vibrations of the sulfonate group and the aromatic ring. The presence of the aromatic group in aromatic sulfonic acid derivatives can be identified by a fingerprint band near 1600 cm⁻¹ in the Raman spectrum. crimsonpublishers.com

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to the Synthesis of this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| S=O (sulfonate) | Asymmetric Stretch | 1260 - 1150 |

| S=O (sulfonate) | Symmetric Stretch | 1080 - 1010 |

| C-S (sulfonate) | Stretch | 800 - 600 |

| C-Cl | Stretch | 850 - 550 |

The progress of the sulfonation reaction can be monitored by observing the disappearance of the characteristic peaks of the reactant (1,2,4-trichlorobenzene) and the appearance and growth of the characteristic peaks of the product (this compound).

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of UV or visible light by a substance. It is particularly useful for monitoring the progress of reactions involving aromatic compounds, as the electronic transitions within the aromatic ring give rise to strong UV absorbance. spectroscopyonline.com

The sulfonation of aromatic compounds can be effectively monitored using UV-Vis spectroscopy. kpi.ua The starting material, 1,2,4-trichlorobenzene, and the product, this compound, will have distinct UV absorption spectra. As the reaction proceeds, the concentration of the reactant will decrease, and the concentration of the product will increase, leading to a measurable change in the UV-Vis spectrum of the reaction mixture over time.

By monitoring the absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly (or vice versa), a kinetic profile of the reaction can be constructed. This allows for the determination of reaction rates and the investigation of how factors such as temperature, catalyst concentration, and reagent ratios affect the reaction kinetics. For instance, in the study of petroleum fractions, characteristic UV absorption bands at 210, 235, and 265 nm were observed for sulfonated fractions. researchgate.net

Table 4: Illustrative UV-Vis Absorption Data for Monitoring a Sulfonation Reaction

| Time (minutes) | Absorbance at λ_max (Product) | Concentration of Product (M) |

| 0 | 0.050 | 0.000 |

| 10 | 0.250 | X |

| 20 | 0.430 | Y |

| 30 | 0.590 | Z |

| 40 | 0.710 | A |

| 50 | 0.800 | B |

| 60 | 0.850 | C |

Note: This table presents hypothetical data to illustrate the principle of using UV-Vis spectroscopy for reaction monitoring. The concentrations (X, Y, Z, A, B, C) would be determined via a calibration curve.

This kinetic data is invaluable for optimizing reaction conditions in a research or industrial setting to achieve higher yields and purity of this compound.

**environmental Occurrence and Abiotic Transformation Studies of Potassium 2,4,5 Trichlorobenzenesulfonate**

Distribution and Persistence in Abiotic Environmental Compartments

The distribution of Potassium 2,4,5-Trichlorobenzenesulfonate in the environment is influenced by its physical and chemical properties, such as its solubility in water and its potential for sorption to soil and sediment.

Generally, the concentration of surfactants like sulfonates is often higher in surface waters compared to bottom waters due to their tendency to accumulate at the air-water interface nih.gov.

Table 1: General Concentrations of Related Surfactants in Aquatic Environments

| Compound Type | Environment | Concentration Range |

|---|---|---|

| Linear Alkylbenzene Sulfonates | River Surface Water | < 0.005 mg/L who.int |

| Anionic Surfactants | Coastal Bay Water | 0.01 - 0.5 mg/L nih.gov |

This table presents data for related surfactant compounds to infer the potential behavior of this compound.

The sorption of organic compounds to soil and sediment is a key process affecting their mobility and bioavailability. For ionic compounds like this compound, sorption is influenced by soil properties such as organic matter content, clay content, and pH.

Aromatic sulfonates, in general, can be adsorbed by activated carbon, with monosulfonates showing stronger adsorption than polysulfonated compounds researchgate.net. The sorption of aromatic anions to soil can be enhanced by modifying the soil with cationic surfactants nih.gov. Studies on sulfonamide antibiotics, which share the sulfonate group, have shown that their adsorption to soil is influenced by pH and the organic matter content, with specific interactions occurring with phenolic and carboxylic groups within the soil organic matter nih.gov. The Freundlich adsorption coefficients (Kƒ) for some sulfonamides in topsoils ranged from 0.5 to 6.5 nih.gov.

For structurally similar chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), sorption is also highly dependent on soil pH and organic matter content researchgate.net.

Table 2: Factors Influencing Sorption of Related Aromatic Sulfonates and Chlorinated Compounds

| Influencing Factor | Effect on Sorption | Related Compound(s) |

|---|---|---|

| Soil Organic Matter | Increased sorption with higher organic matter content | Sulfonamides, 2,4-D nih.govresearchgate.net |

| Soil pH | Sorption is pH-dependent, often increasing at lower pH | Sulfonamides, 2,4-D nih.govresearchgate.net |

| Cationic Surfactants | Can enhance sorption of aromatic anions on soil | Aromatic anions nih.gov |

This table provides data on related compounds to illustrate the likely sorption behavior of this compound.

Research specifically detailing the atmospheric transport and deposition of this compound is not available. However, the potential for long-range atmospheric transport of chlorinated aromatic compounds is recognized. Chlorinated polycyclic aromatic hydrocarbons, for example, are considered semi-volatile organic compounds (SVOCs) and can undergo long-range atmospheric transport nih.gov. The distribution between the gas and particle phases is dependent on factors like temperature, with higher temperatures favoring the gas phase acs.org.

Given that this compound is a salt, it is expected to have a very low vapor pressure, making its transport in the vapor phase unlikely. However, it could potentially be transported adsorbed to atmospheric particulate matter.

Abiotic Degradation Pathways in Natural Systems

Abiotic degradation processes, such as photolysis and hydrolysis, are important for determining the ultimate fate of chemical compounds in the environment.

Studies on the photolytic degradation of this compound are limited. However, research on other aromatic sulfonates indicates that they can undergo photocatalytic degradation. For example, naphthalenedisulfonic acid can be degraded in the presence of a TiO₂ catalyst and simulated solar irradiation unito.it. The degradation rate of aromatic sulfonates can be influenced by the degree of sulfonation, with a trend of the rate being inversely proportional to the sulfonation degree unito.it. The photocatalytic degradation of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) is also dependent on the pH of the solution, with the highest degradation observed in acidic conditions proakademia.eu.

For some halogenated benzonitriles, direct photolysis (λ > 290 nm) has been observed, with calculated quantum yields varying depending on the specific compound nih.gov.

Table 3: Quantum Yields for Photolysis of Related Halogenated Aromatic Compounds in Water

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| Chloroxynil | 0.0060 | nih.gov |

| Bromoxynil | 0.0093 | nih.gov |

| Ioxynil | 0.0024 | nih.gov |

| Chlorothalonil | 0.0001 | nih.gov |

This table presents data for related halogenated aromatic compounds to provide context for the potential photolytic behavior of this compound.

The sulfonation of aromatic compounds can be a reversible reaction, suggesting that under certain conditions, hydrolysis can occur. For benzenesulfonic acid, hydrolysis to benzene (B151609) and sulfuric acid can happen at elevated temperatures (e.g., 175°C with superheated steam) chemcess.comdoubtnut.comdoubtnut.com. The process is generally considered a reversible reaction doubtnut.com.

The stability of the sulfonate group on the benzene ring is influenced by the reaction conditions. For 1,2,4-trichlorobenzene (B33124), the hydrolysis half-life at pH 7 and 25°C was reported to be 3.4 years, indicating that hydrolysis is not a rapid degradation pathway for the chlorinated benzene moiety under ambient conditions researchgate.net. The presence of the sulfonate group may alter the susceptibility of the chlorinated benzene ring to hydrolysis, but specific kinetic data for this compound is not available.

Oxidative Transformation by Environmentally Relevant Radicals (e.g., hydroxyl radicals)

The abiotic degradation of this compound in the environment is likely to be initiated by reactions with highly reactive oxygen species, particularly hydroxyl radicals (•OH). While direct studies on this specific compound are scarce, research on structurally similar molecules, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), provides insights into the probable transformation mechanisms.

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or the sulfonic acid group, or ring-opening. For 2,4,5-T, the rate constant for its reaction with hydroxyl radicals has been determined to be 6.4 (±0.5) × 10⁹ M⁻¹s⁻¹ nih.gov. It is plausible that the reaction rate for this compound would be of a similar order of magnitude. The presence of oxygen can significantly influence the subsequent degradation pathways, often leading to the formation of phenolic compounds and the cleavage of the aromatic ring, resulting in the formation of aliphatic acids nih.gov. Advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading persistent organic pollutants mdpi.com.

Table 1: Postulated Initial Reactions in the Oxidative Transformation of this compound by Hydroxyl Radicals

| Step | Reaction | Expected Outcome |

| 1 | Hydroxyl radical addition | Formation of a trichlorohydroxycyclohexadienyl-sulfonate radical. |

| 2 | Elimination/Substitution | Displacement of a chlorine atom or the sulfonate group to form chlorinated phenols or benzenesulfonic acid derivatives. |

| 3 | Ring Opening | Cleavage of the aromatic ring, leading to the formation of smaller, more oxidized organic fragments. |

Methodologies for Monitoring Environmental Fate in Research Models

Investigating the environmental fate of persistent organic pollutants like this compound requires sophisticated analytical techniques to trace the compound and its degradation products in complex environmental matrices.

Isotopic Tracing Experiments for Degradation Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating the degradation pathways of organic compounds. By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., ¹³C or ³⁷Cl), researchers can track the transformation of the parent compound and identify its various degradation products using mass spectrometry.

Stable isotope tracing can help to:

Confirm reaction mechanisms, such as hydroxylation, dechlorination, and desulfonation.

Distinguish between biotic and abiotic degradation pathways.

Quantify the rates of different transformation reactions.

Mass Balance Studies in Controlled Environmental Microcosms (abiotic focus)

Mass balance studies are essential for accounting for the total amount of a chemical in a controlled system, thereby providing a complete picture of its fate. In an abiotic context, a mass balance study for this compound would typically involve a laboratory-scale microcosm (e.g., a sealed reactor containing water and sediment) under controlled conditions (e.g., temperature, light, pH).

The study would quantify the concentration of the parent compound and its transformation products in all phases of the microcosm (water, solid, and gas) over time. This allows for the determination of the extent of degradation, volatilization, and sorption to solids. Such studies are crucial for developing accurate environmental fate models. While specific mass balance data for the abiotic degradation of this compound is not published, the principles of this methodology are well-established for other persistent organic pollutants nih.gov.

Formation and Fate of Environmentally Relevant Byproducts of this compound Abiotic Degradation

The abiotic degradation of this compound is expected to produce a range of transformation products, the nature of which will depend on the specific degradation process (e.g., photolysis, reaction with hydroxyl radicals). Based on studies of similar compounds, the following byproducts can be anticipated.

Chlorinated Phenols: Hydroxylation of the aromatic ring followed by desulfonation would likely lead to the formation of trichlorophenols, such as 2,4,5-trichlorophenol (B144370). 2,4,5-trichlorophenol itself is a known environmental contaminant epa.govtpsgc-pwgsc.gc.ca.

Dichlorophenols: Further degradation via dechlorination could result in the formation of various dichlorophenol isomers.

Catechols and Hydroquinones: The introduction of additional hydroxyl groups to the aromatic ring can lead to the formation of chlorinated catechols and hydroquinones. These compounds are often intermediates in the ring-cleavage process.

Aliphatic Acids: The cleavage of the aromatic ring would result in the formation of smaller, non-aromatic organic acids.

The fate of these byproducts is also of environmental concern. While some may be more amenable to further degradation than the parent compound, others may be equally or more persistent and toxic. For example, the formation of highly toxic chlorinated byproducts like polychlorinated biphenyls (PCBs) and dioxins has been observed during the advanced oxidation of chlorophenols under certain conditions researchgate.net.

Table 2: Potential Abiotic Degradation Byproducts of this compound and Their Significance

| Byproduct Class | Example Compound | Potential Formation Pathway | Environmental Significance |

| Chlorinated Phenols | 2,4,5-Trichlorophenol | Hydroxylation and desulfonation | Persistent and toxic environmental pollutant. epa.gov |

| Dichlorophenols | 2,4-Dichlorophenol | Dechlorination of trichlorophenols | Common industrial byproduct and pollutant. |

| Chlorinated Catechols | Dichlorocatechol | Dihydroxylation of the aromatic ring | Intermediates in ring cleavage, can be toxic. |

| Aliphatic Acids | Maleic acid, Oxalic acid | Aromatic ring opening | Generally more biodegradable than aromatic precursors. |

**role and Utility of Potassium 2,4,5 Trichlorobenzenesulfonate in Specialized Chemical Processes and Advanced Materials Research**

Application as a Chemical Intermediate in Complex Organic Syntheses

As a chemical intermediate, potassium 2,4,5-trichlorobenzenesulfonate offers a versatile platform for the synthesis of more complex molecules. smolecule.com Its utility stems from the reactivity of the sulfonate group and the specific substitution pattern of the aromatic ring.

While direct research detailing the use of this compound as a monomer for polymerization is limited, its properties suggest a potential role as a precursor or a modifying agent for functionalized polymers in non-biological contexts. The sulfonate group can be leveraged to introduce ionic moieties into polymer backbones. This functionalization can significantly alter the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength. For instance, the incorporation of sulfonate groups is a known strategy for creating ion-exchange resins and polymer electrolyte membranes.

The synthesis of such functionalized polymers could potentially proceed through the chemical modification of existing polymers with this compound or by using a derivative of the compound as a monomer in a polymerization reaction. The presence of the three chlorine atoms on the benzene (B151609) ring could further be exploited for subsequent cross-linking reactions or as sites for additional functionalization, allowing for the creation of highly specialized polymeric materials.

The sulfonate group of this compound can act as a leaving group in nucleophilic aromatic substitution reactions, making it a valuable reagent for the derivatization of various non-biological molecules. smolecule.com This allows for the introduction of the 2,4,5-trichlorophenyl group into other organic structures, a moiety that can be useful for tuning the electronic and steric properties of the target molecule.